molecular formula C15H19F2N3O3 B10902851 Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

Cat. No.: B10902851
M. Wt: 327.33 g/mol
InChI Key: JKMCGMVUGXVWKS-UHFFFAOYSA-N
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Description

Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a difluoromethyl group, a methyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate typically involves multiple steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the difluoromethyl group: This can be achieved through the use of difluoromethylating agents such as difluoromethyl iodide in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-b]pyridine core.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Alcohols and alkanes are typical products.

    Substitution: Substituted derivatives with functional groups such as amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group may enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is unique due to its specific combination of functional groups and its ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H19F2N3O3

Molecular Weight

327.33 g/mol

IUPAC Name

methyl 3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propylpyrazolo[3,4-b]pyridin-7-yl]propanoate

InChI

InChI=1S/C15H19F2N3O3/c1-4-6-20-9(2)13-10(14(16)17)8-11(21)19(15(13)18-20)7-5-12(22)23-3/h8,14H,4-7H2,1-3H3

InChI Key

JKMCGMVUGXVWKS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)F)C

Origin of Product

United States

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